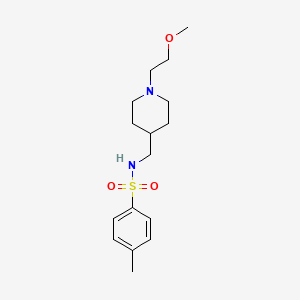
4-Aminomethyl-3-chloro-phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminomethyl-3-chloro-phenol hydrochloride is a chemical compound with the molecular formula C6H7Cl2NO . It is a product of Thermo Scientific, originally part of the Alfa Aesar product portfolio . The compound is also known by various synonyms such as 2-chloro-4-hydroxyaniline hydrochloride, phenol, 4-amino-3-chloro-, hydrochloride, and 4-azanyl-3-chloranyl-phenol hydrochloride .
Molecular Structure Analysis
The molecular structure of 4-Aminomethyl-3-chloro-phenol hydrochloride can be represented by the SMILES stringC1=CC(=C(C=C1O)Cl)N.Cl . This indicates that the compound consists of a phenol group (a benzene ring with a hydroxyl group), with an amino group and a chloro group attached to the benzene ring . Physical And Chemical Properties Analysis
4-Aminomethyl-3-chloro-phenol hydrochloride has a molecular weight of 180.03 g/mol . It has a melting point of 254°C to 256°C (decomposition) . The compound is hygroscopic, meaning it absorbs moisture from the air .Applications De Recherche Scientifique
Metabolism and Biological Effects of Dietary Phenols
- Dietary phenols such as chlorogenic acid (a major phenol in coffee) and quercetin-3-rutinoside (a major flavonol in tea) are extensively metabolized in humans. These compounds, through their metabolites, could contribute to the prevention of cardiovascular diseases by exhibiting antioxidant activities. This study emphasizes the extensive metabolism of dietary phenols in the human body and suggests that the colonic microflora play a crucial role in converting these dietary phenols into metabolites that reach the circulation (Olthof et al., 2003).
Exposure to Phenolic Environmental Contaminants
- A study investigating the presence of phenolic halogenated compounds (PHCs) in human plasma identified various monocyclic brominated or chlorinated phenol-, guaiacol-, and catechol-type compounds as well as polychlorobiphenylols (OH-PCBs). This research highlights human exposure to PHCs, which may have endocrine-disrupting activity, emphasizing the need to understand the impact of such exposure on human health (Hovander et al., 2002).
Absorption and Health Implications of Phenolic Acids
- The absorption of phenolic acids from coffee, a beverage rich in bound phenolic acids such as chlorogenic acid, was studied, indicating that caffeic acid, derived from the metabolism of chlorogenic acid in the gastrointestinal tract, is absorbed into the human plasma primarily in bound form. This suggests that bound forms of phenolic compounds in the diet, potentially including 4-Aminomethyl-3-chloro-phenol hydrochloride, could be metabolized and absorbed, contributing to the biological effects observed from dietary phenol consumption (Nardini et al., 2002).
Safety and Hazards
The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
4-(aminomethyl)-3-chlorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-3-6(10)2-1-5(7)4-9;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTPTROALRFQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-((2-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2816999.png)
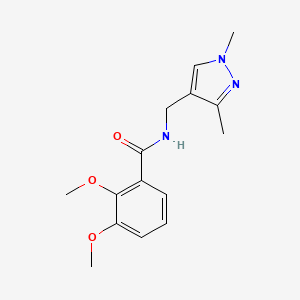
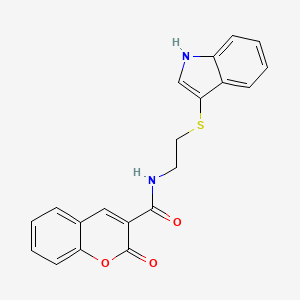
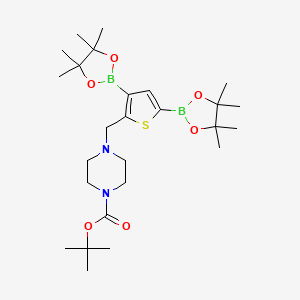
![N-(1-cyanocyclohexyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2817003.png)

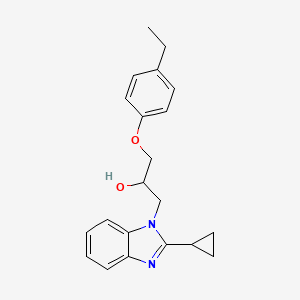

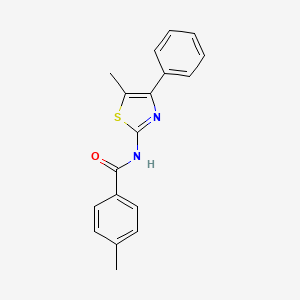
![3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2817012.png)
![N-[(4-Tert-butylphenyl)-cyanomethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2817013.png)
![3,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2817016.png)
![(Z)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide](/img/structure/B2817017.png)
